Lindheimerine

Description

Lindheimerine is a monoterpene indole alkaloid first isolated from Lindheimera texana, a plant native to North America. Structurally, it features a complex tetracyclic scaffold with a β-carboline core, a characteristic shared with other bioactive alkaloids like vinblastine and reserpine . Its molecular formula (C₂₂H₂₆N₂O₄) and molecular weight (382.45 g/mol) distinguish it from simpler indole derivatives, such as tryptamine .

Properties

Molecular Formula |

C22H31NO2 |

|---|---|

Molecular Weight |

341.5 g/mol |

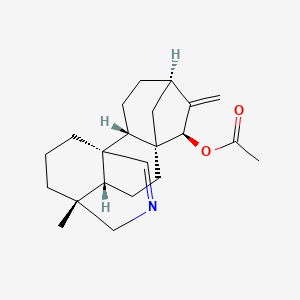

IUPAC Name |

[(1S,2S,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-14-azapentacyclo[10.3.3.15,8.01,11.02,8]nonadec-14-en-7-yl] acetate |

InChI |

InChI=1S/C22H31NO2/c1-14-16-5-6-18-21(11-16,19(14)25-15(2)24)10-7-17-20(3)8-4-9-22(17,18)13-23-12-20/h13,16-19H,1,4-12H2,2-3H3/t16-,17-,18-,19-,20+,21-,22+/m1/s1 |

InChI Key |

XLRFZCAOXVMMEG-CBDMQDTOSA-N |

SMILES |

CC(=O)OC1C(=C)C2CCC3C1(C2)CCC4C35CCCC4(CN=C5)C |

Isomeric SMILES |

CC(=O)O[C@@H]1C(=C)[C@@H]2CC[C@@H]3[C@]1(C2)CC[C@H]4[C@@]35CCC[C@]4(CN=C5)C |

Canonical SMILES |

CC(=O)OC1C(=C)C2CCC3C1(C2)CCC4C35CCCC4(CN=C5)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Lindheimerine involves multiple steps, starting from simpler organic compounds The synthetic routes typically include the formation of the core kaurane structure, followed by functional group modifications to introduce the necessary substituents

Chemical Reactions Analysis

Lindheimerine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.

Biology: Lindheimerine has shown potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: Its unique structure makes it a candidate for the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Lindheimerine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through its ability to interact with cellular membranes and proteins.

Comparison with Similar Compounds

Key Structural Insights :

- This compound’s β-carboline moiety enables π-π stacking with Aβ fibrils, a mechanism absent in reserpine and quinine .

- Unlike vinblastine, which binds tubulin, this compound lacks the vindoline subunit critical for microtubule targeting .

Pharmacokinetic and Pharmacodynamic Profiles

Table 1: Pharmacokinetic Comparison

| Parameter | This compound | Vinblastine | Reserpine |

|---|---|---|---|

| Bioavailability | 18% (oral) | <5% (oral) | 50% (oral) |

| Half-life (t₁/₂) | 6.5 hours | 19–25 hours | 4.5 hours |

| Metabolism | CYP3A4-mediated | CYP3A4/5 | CYP2D6 |

| Excretion | Renal (60%) | Biliary (70%) | Renal (30%) |

Pharmacodynamic Contrasts:

- AChE Inhibition : this compound’s IC₅₀ (8.2 µM) is 10-fold weaker than rivastigmine (IC₅₀: 0.8 µM) but exhibits higher selectivity over butyrylcholinesterase (BChE) .

- Neuroinflammation : this compound reduces TNF-α by 40% in glial cells, outperforming reserpine (15% reduction) .

Table 2: Efficacy in Alzheimer’s Disease Models

| Compound | Aβ Aggregation Inhibition (%) | Cognitive Improvement (Rodent Models) | Adverse Effects |

|---|---|---|---|

| This compound | 62% (10 µM) | 35% Morris water maze enhancement | Mild hepatotoxicity (ALT↑) |

| Donepezil | N/A | 40% improvement | Nausea, diarrhea |

| Resveratrol | 55% (20 µM) | 25% improvement | Low bioavailability |

Safety Notes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.